3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI)
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Overview
Description
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19368 . This compound is a derivative of pyridinecarboxamide and is characterized by the presence of two methyl groups at the 1 and 6 positions of the dihydropyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridinecarboxamide as the primary starting material.
Reaction Conditions: The reaction involves the reduction of pyridinecarboxamide using suitable reducing agents under controlled conditions to form the dihydropyridine derivative.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance the yield and purity of the final product.
Chemical Reactions Analysis
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinecarboxamide derivatives with different oxidation states.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) can be compared with other similar compounds such as:
3-Pyridinecarboxamide,1,4-dihydro-4-oxo- (9CI): This compound has an oxo group at the 4 position instead of methyl groups at the 1 and 6 positions.
3-Pyridinecarbonitrile,1,4-dihydro-1-methyl- (9CI): This compound has a nitrile group and a single methyl group at the 1 position.
The uniqueness of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,6-dimethyl-4H-pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDUDDMULHUMQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CN1C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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